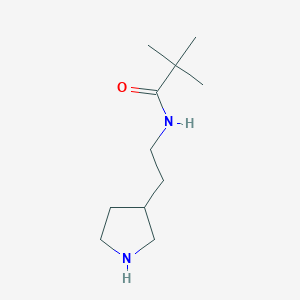
n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide: is a chemical compound with the molecular formula C11H22N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide typically involves the reaction of pyrrolidine derivatives with pivaloyl chloride. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
化学反应分析
Types of Reactions: n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry: n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide is used as a building block in organic synthesis. Its reactivity allows for the creation of various complex molecules, which can be used in further chemical research and development.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound to understand the interactions between similar molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create analogs with improved biological activity and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The compound may also affect signaling pathways within cells, resulting in various biological effects. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups.
Uniqueness: n-(2-(Pyrrolidin-3-yl)ethyl)pivalamide is unique due to the presence of the pivalamide group, which imparts specific chemical properties and reactivity. This makes it distinct from other pyrrolidine derivatives and allows for unique applications in various fields.
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-(2-pyrrolidin-3-ylethyl)propanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI 键 |
JAIQRNJJQQKXIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NCCC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















